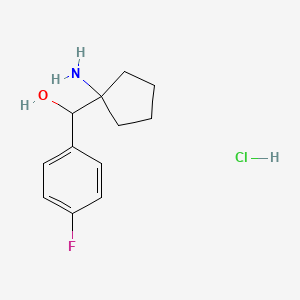

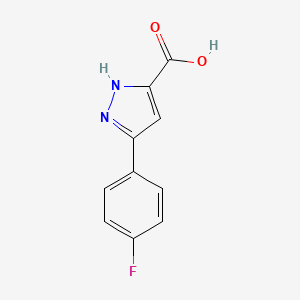

(1-Aminocyclopentyl)-(4-fluorophenyl)methanol;hydrochloride

カタログ番号 B2760083

CAS番号:

2309468-00-4

分子量: 245.72

InChIキー: QXTQHAYACZCLKI-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“(1-Aminocyclopentyl)methanol hydrochloride”, also known as ACPM, is a chemical compound that belongs to the class of cyclopentylamines. It is a colorless to pale yellow liquid with special ammonia and hydroxyl functional groups . It is water-soluble and soluble in a variety of organic solvents .

Synthesis Analysis

1-Aminocyclopentylmethanol can be obtained by amination of cyclopentylmethanol . The specific preparation method is to react cyclopentyl methanol with ammonia gas at an appropriate temperature and pressure, and usually a metal catalyst such as palladium or copper is used to accelerate the reaction .Chemical Reactions Analysis

1-Aminocyclopentyl methanol is widely used in the field of organic synthesis . It can be used as a chemical reagent and intermediate for the synthesis of various organic compounds, such as drugs, rubber antioxidants, and dyes . It can also be used to prepare compounds such as cyclopentylcarbinol glycidyl ether, cyclopentylformaldehyde, and cyclopentylmethylamine .Physical And Chemical Properties Analysis

The molecular formula of “(1-Aminocyclopentyl)methanol hydrochloride” is C6H14ClNO. It has a molar mass of 151.63 g/mol. The density is roughly 0.9837 . It has a melting point of 20°C (lit.) and a boiling point of 85-90°C10mm Hg (lit.) . The flash point is 204°F . The vapor pressure is 0.152mmHg at 25°C . The pKa is 15.05±0.10 (Predicted) .科学的研究の応用

Synthetic Methodologies

- Advanced Synthesis Techniques : Palladium-catalyzed C-H halogenation reactions have been developed for the synthesis of multi-substituted arenes, demonstrating advantages over traditional methods such as milder conditions, higher yields, and better selectivity. These methodologies could be relevant for synthesizing compounds like "(1-Aminocyclopentyl)-(4-fluorophenyl)methanol; hydrochloride" and others with complex structures (Sun et al., 2014).

Catalysis and Organic Transformations

- Catalytic Oxidation : μ-Chlorido-bridged dimanganese(II) complexes have been utilized as catalysts in the oxidation of secondary alcohols to ketones, demonstrating the potential of metal complexes in facilitating transformations that could be applicable in the synthesis or modification of compounds like "(1-Aminocyclopentyl)-(4-fluorophenyl)methanol; hydrochloride" (Alexandru et al., 2014).

Antiviral Research

- Anti-Influenza Virus Activity : Research into tricyclic compounds with unique amine moieties, structurally related to the query compound, has shown promising anti-influenza A virus activities. These findings indicate the potential for structurally similar compounds to serve as templates for the development of new antiviral agents (Oka et al., 2001).

Fluorescent Materials

- Fluorescent Logic Gates : The development of solvent-polarity reconfigurable fluorescent logic gates based on compounds that include fluorophores and crown ether moieties illustrates the potential for innovative applications in sensing and molecular electronics. This research could inspire the use of structurally related compounds for creating advanced fluorescent materials (Gauci & Magri, 2022).

Analytical Chemistry

- Fluorescence Derivatization : 2-Amino-4,5-ethylenedioxyphenol has been utilized as a fluorescence derivatization reagent for aromatic aldehydes in liquid chromatography, showcasing the utility of specific chemical functionalities in enhancing analytical methodologies. This application underlines the potential of related compounds in improving detection and analysis techniques (Nohta et al., 1994).

特性

IUPAC Name |

(1-aminocyclopentyl)-(4-fluorophenyl)methanol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16FNO.ClH/c13-10-5-3-9(4-6-10)11(15)12(14)7-1-2-8-12;/h3-6,11,15H,1-2,7-8,14H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXTQHAYACZCLKI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C(C2=CC=C(C=C2)F)O)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClFNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1-Aminocyclopentyl)-(4-fluorophenyl)methanol;hydrochloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

顧客に最も人気

3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid

870704-22-6; 890006-82-3; 89047-45-0; 89166-98-3; 89203-22-5

![N-(2-chloro-4-methylphenyl)imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B2760008.png)

![4-[6-[(4-fluorophenyl)methylsulfanyl]-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]-N-[(4-methoxyphenyl)methyl]butanamide](/img/structure/B2760009.png)

![(E)-2-(benzenesulfonyl)-3-[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-5-yl]prop-2-enenitrile](/img/structure/B2760013.png)

![N-(2-chlorobenzyl)-1-[3-(phenylthio)pyrazin-2-yl]piperidine-4-carboxamide](/img/structure/B2760015.png)

![1-[6-(dimethylamino)-4-pyrimidinyl]-N~4~-(3-fluoro-4-methoxyphenyl)-1H-imidazole-4-carboxamide](/img/structure/B2760019.png)

![4-(4-{3-[(2,6-Dimethylpyrimidin-4-yl)oxy]pyrrolidine-1-carbonyl}benzenesulfonyl)morpholine](/img/structure/B2760022.png)